2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Quality Control Procurement Chemical Identity

The compound 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 442672-22-2) is a synthetic piperazine-acetamide derivative with the molecular formula C20H22F3N3O2 and a molecular mass of 393.4 g/mol. It is commercially available from suppliers such as AKSci (catalog 3904CE) at a minimum purity specification of 95%.

Molecular Formula C20H22F3N3O2
Molecular Weight 393.41
CAS No. 442672-22-2
Cat. No. B2795662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS442672-22-2
Molecular FormulaC20H22F3N3O2
Molecular Weight393.41
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C20H22F3N3O2/c21-20(22,23)28-18-8-6-17(7-9-18)24-19(27)15-26-12-10-25(11-13-26)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,27)
InChIKeyNJJYBRWCALGDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 442672-22-2): Procurement-Grade Baseline


The compound 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 442672-22-2) is a synthetic piperazine-acetamide derivative with the molecular formula C20H22F3N3O2 and a molecular mass of 393.4 g/mol. It is commercially available from suppliers such as AKSci (catalog 3904CE) at a minimum purity specification of 95% . Its structure incorporates a 4-benzylpiperazine moiety connected via an acetamide linker to a 4-(trifluoromethoxy)phenyl group, placing it within a broader class of N-phenyl-2-(piperazin-1-yl)acetamide analogs investigated for anticonvulsant and CNS-related activities [1].

Why 2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide Cannot Be Substituted by Generic In-Class Alternates


Within the N-phenyl-2-(piperazin-1-yl)acetamide series, apparently minor modifications produce substantial shifts in pharmacological profile. The replacement of a 4-phenylpiperazine head group with a 4-benzylpiperazine, or the exchange of a para-trifluoromethyl substituent for a para-trifluoromethoxy, alters lipophilicity, metabolic stability, and receptor-interaction landscapes [1]. Published SAR data demonstrate that 3-(trifluoromethyl)anilide derivatives in the analogous 4-phenylpiperazine series exhibit pronounced activity in maximal electroshock seizure (MES) models, whereas 3-chloroanilide analogs remain largely inactive, confirming that small electronic and steric perturbations eliminate desired biological activity [1]. Consequently, generic interchange without verifying differential performance against the specific 4-benzylpiperazine / 4-trifluoromethoxy combination risks selecting a compound with inadequate potency or a divergent ADME profile.

Quantitative Differentiation Data for 2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide


Minimum Purity Specification: 95% per Vendor-Lot Certification

The commercial supply of CAS 442672-22-2 from AKSci (catalog 3904CE) carries a minimum purity specification of 95% as stated in the certificate of analysis . This provides a verifiable quality threshold for procurement. By comparison, a structurally related analog, 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 524062‑32‑6), is listed by other vendors at 95% purity as well, but no direct batch-to-batch comparative data have been published [1]. The specified purity is therefore a minimum baseline for selection, not a differential advantage.

Quality Control Procurement Chemical Identity

Structural Differentiation: 4-Benzylpiperazine vs 4-Phenylpiperazine Head Group

CAS 442672‑22‑2 uniquely combines a 4-benzylpiperazine moiety with a 4‑(trifluoromethoxy)phenyl acetamide tail . The closest commercially listed analog, 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 524062‑32‑6), replaces the benzyl group with a phenyl substituent on the piperazine nitrogen, resulting in a molecular mass shift from 393.4 Da to 379.4 Da and a reduction of one rotatable bond [1]. This structural divergence is expected to alter key properties such as logP, blood-brain barrier permeability, and binding-pocket complementarity, although direct comparative data for these two specific compounds are not reported in the open literature.

Medicinal Chemistry SAR CNS Drug Design

Anticonvulsant SAR: Class-Level Activity Inferred from Phenylpiperazine-Acetamide Series

No direct anticonvulsant data exist for CAS 442672‑22‑2. However, Kamiński et al. (2015) reported quantitative MES and 6‑Hz seizure data for twenty-two N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives [1]. In that series, 3-(trifluoromethyl)anilide derivatives demonstrated activity exclusively in the MES screen, while the most potent compound (20) exhibited moderate binding to neuronal voltage-sensitive sodium channels (site 2) with an IC₅₀ of 20.4 µM. The 4‑trifluoromethoxy variant was not tested. Extrapolation of these SAR trends to CAS 442672‑22‑2 is not justified without experimental confirmation because the simultaneous introduction of a benzyl group on piperazine and a trifluoromethoxy substituent may produce a distinct pharmacological fingerprint.

Anticonvulsant Epilepsy MES Seizure Model

Evidence-Linked Application Scenarios for 2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide


Chemical-Probe Synthesis for CNS Target Deconvolution

The unique 4-benzylpiperazine head group provides a synthetic handle for further derivatization (e.g., introduction of photoaffinity labels or biotin tags via the benzyl ring) while maintaining the trifluoromethoxy pharmacophore, enabling pull‑down experiments that are not feasible with the simpler phenyl‑piperazine analog .

SAR Expansion Libraries Based on Phenylpiperazine Leads

Starting from the published anticonvulsant activity of 3‑trifluoromethyl‑N‑phenyl‑2‑(4‑phenylpiperazin‑1‑yl)acetamides, CAS 442672‑22‑2 can serve as a 'benzyl‑shift' analog to probe the effect of increased lipophilicity and conformational space on blood‑brain barrier penetration and sodium‑channel subtype selectivity [1].

Analytical Reference Standard for LC‑MS Method Development

With a documented minimum purity of 95% and a molecular ion ([M+H]⁺) of m/z 394.4, this compound can function as a system‑suitability standard when developing liquid chromatography–mass spectrometry methods intended to separate closely eluting benzylpiperazine‑acetamide metabolites from their phenyl‑piperazine counterparts .

Quote Request

Request a Quote for 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.